molecular formula C22H22ClN3O2 B2877706 1-allyl-4-(1-(2-(4-chlorophenoxy)ethyl)-1H-benzo[d]imidazol-2-yl)pyrrolidin-2-one CAS No. 876887-61-5

1-allyl-4-(1-(2-(4-chlorophenoxy)ethyl)-1H-benzo[d]imidazol-2-yl)pyrrolidin-2-one

Cat. No.: B2877706
CAS No.: 876887-61-5
M. Wt: 395.89
InChI Key: RGGQJWKJGIGYDE-UHFFFAOYSA-N
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Description

The compound “1-allyl-4-(1-(2-(4-chlorophenoxy)ethyl)-1H-benzo[d]imidazol-2-yl)pyrrolidin-2-one” is a complex organic molecule. It contains several functional groups, including an allyl group, a benzo[d]imidazole ring, a pyrrolidin-2-one ring, and a chlorophenoxy group .


Synthesis Analysis

The synthesis of such a compound would likely involve multiple steps, each introducing a different functional group. The exact synthesis would depend on the desired stereochemistry and the available starting materials. Unfortunately, without specific literature or patents detailing the synthesis of this exact compound, it’s difficult to provide a detailed synthesis analysis .


Molecular Structure Analysis

The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. The benzo[d]imidazole and pyrrolidin-2-one rings, along with the allyl and chlorophenoxy groups, would all contribute to the overall structure. The exact structure would also be influenced by the stereochemistry at each chiral center .


Chemical Reactions Analysis

The reactivity of this compound would be influenced by its functional groups. For example, the allyl group could participate in reactions typical of alkenes, such as additions or oxidative cleavage. The benzo[d]imidazole ring might undergo electrophilic substitution reactions. The pyrrolidin-2-one ring could be involved in reactions typical of lactams .


Physical and Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its functional groups and overall structure. For example, the presence of the polar pyrrolidin-2-one ring and the chlorophenoxy group might increase its solubility in polar solvents .

Scientific Research Applications

Synthesis and Chemical Reactivity

  • Research on similar compounds includes studies on the synthesis and glycosidase inhibitory activity of related compounds, demonstrating methods for creating potent, specific inhibitors for biological applications (Carmona et al., 2003).
  • Another study presents novel syntheses of hexahydro-1H-pyrrolo[1,2-a]imidazoles and octahydroimidazo[1,2-a]pyridines, showcasing techniques for producing a variety of substituted derivatives with potential pharmaceutical relevance (Katritzky et al., 2000).
  • The cyclic amidines research demonstrates the cyclisation of N-allyl-N′-arylacetamidines to produce imidazolines, dihydroquinazolines, and dihydrobenzodiazepines, highlighting the diverse chemical transformations possible with such structures (Partridge et al., 1973).

Polymerization and Material Applications

  • A study on allyl esters of Crambe-derived long-chain fatty acids and their polymers explores the synthesis and polymerization of these esters, providing a basis for understanding the material applications of similar allyl-containing compounds (Chang et al., 1979).

Molecular Docking and Biological Activity

  • Research into the synthesis and biological activity of 3-substituted imidazo[1,2-a]pyridines as antiulcer agents offers insight into the potential for designing compounds with specific biological activities, including the use of molecular docking to guide synthesis (Starrett et al., 1989).

Future Directions

The compound could potentially be investigated for biological activity, given the known activities of other compounds containing similar functional groups. Further studies could also explore its physical and chemical properties, or develop more efficient methods for its synthesis .

Properties

IUPAC Name

4-[1-[2-(4-chlorophenoxy)ethyl]benzimidazol-2-yl]-1-prop-2-enylpyrrolidin-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H22ClN3O2/c1-2-11-25-15-16(14-21(25)27)22-24-19-5-3-4-6-20(19)26(22)12-13-28-18-9-7-17(23)8-10-18/h2-10,16H,1,11-15H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RGGQJWKJGIGYDE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CCN1CC(CC1=O)C2=NC3=CC=CC=C3N2CCOC4=CC=C(C=C4)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H22ClN3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

395.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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